molecular formula C9H14N4O2 B13317552 Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13317552
M. Wt: 210.23 g/mol
InChI Key: FMOVBKSDUWIGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a compound that belongs to the class of heterocyclic organic compounds It features a piperidine ring, a triazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate typically involves multi-component reactions. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition, to form the triazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions. The ester group is often formed via esterification reactions involving carboxylic acids and alcohols .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as copper(I) iodide can be used to facilitate the cycloaddition reaction, while solvents like ethanol or acetonitrile are commonly employed to dissolve the reactants and control the reaction environment .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted triazole compounds .

Scientific Research Applications

Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. The piperidine ring may interact with receptors or enzymes, altering their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate
  • Methyl 1-(piperidin-2-yl)-1H-1,2,3-triazole-4-carboxylate
  • Ethyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to the specific positioning of the piperidine ring at the 3-position of the triazole ring, which can influence its reactivity and interaction with biological targets. This positioning can result in distinct pharmacological properties compared to its analogs .

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 1-piperidin-3-yltriazole-4-carboxylate

InChI

InChI=1S/C9H14N4O2/c1-15-9(14)8-6-13(12-11-8)7-3-2-4-10-5-7/h6-7,10H,2-5H2,1H3

InChI Key

FMOVBKSDUWIGTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=N1)C2CCCNC2

Origin of Product

United States

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